molecular formula C10H17NO3 B1428738 Ethyl 4-formyl-4-methylpiperidine-1-carboxylate CAS No. 878167-05-6

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate

Cat. No. B1428738
Key on ui cas rn: 878167-05-6
M. Wt: 199.25 g/mol
InChI Key: ROJGRMNQJIINDW-UHFFFAOYSA-N
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Patent
US07863449B2

Procedure details

To a 100 mL round bottom flask was added DCM (30 mL) and oxalyl chloride (0.88 mL; 10.13 mmol). The solution was cooled to −78° C. and treated with DMSO (1.19 mL; 16.88 mmol). The solution was stirred at −78° C. for 20 minutes and then treated with ethyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (1.7 g; 8.44 mmol, dissolved in 10 mL of DCM). The solution was stirred for 30 minutes at −78° C. and then treated with Et3N (3.53 mL; 25.32 mmol). The solution was stirred at −78° C. for 20 min and then slowly warmed to room temperature and stirred at room temperature for an additional 2 h. The solution was then treated with saturated aqueous NaHCO3 (50 mL), diluted with DCM (50 mL), and the layers were separated. The organic layer was washed with brine (50 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 1.6 g of the product as an oil which was used without further purification. LC/MS m/z [M+H]+ 200.0, retention time 2.23 minutes; (10-99% CH3CN—H2O gradient with 0.03% TFA, 5 min). 1H-NMR (400 MHz, CDCl3) δ 9.40 (s, 1H), 4.06 (q, J=7.1 Hz, 2H), 3.66 (dt, J=13.6, 4.7 Hz, 2H), 3.09 (dd, J=10.1, 3.5 Hz, 1H), 3.06 (dd, J=10.2, 3.4 Hz, 1H), 1.86 (dt, J=13.6, 4.4 Hz, 2H), 1.42-1.30 (m, 2H), 1.19 (t, J=7.1 Hz, 3H), 1.02 (s, 3H).
Name
Quantity
1.19 mL
Type
reactant
Reaction Step One
Name
ethyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.53 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0.88 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1([CH3:24])[CH2:18][CH2:17][N:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:15][CH2:14]1.CCN(CC)CC.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH:12]([C:13]1([CH3:24])[CH2:18][CH2:17][N:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:15][CH2:14]1)=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
1.19 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
ethyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Quantity
10 mL
Type
reactant
Smiles
OCC1(CCN(CC1)C(=O)OCC)C
Step Three
Name
Quantity
3.53 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 30 minutes at −78° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)C1(CCN(CC1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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